molecular formula C21H25N5O2 B2874931 1,7-dimethyl-9-(2-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876901-22-3

1,7-dimethyl-9-(2-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2874931
CAS RN: 876901-22-3
M. Wt: 379.464
InChI Key: TZTPWEATMVHOBR-UHFFFAOYSA-N
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Description

1,7-dimethyl-9-(2-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C21H25N5O2 and its molecular weight is 379.464. The purity is usually 95%.
BenchChem offers high-quality 1,7-dimethyl-9-(2-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,7-dimethyl-9-(2-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Crystallography Research on derivatives similar to 1,7-dimethyl-9-(2-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has focused on understanding their molecular structures and crystallography. Studies have shown that molecules of this class can form centrosymmetric dimers through paired hydrogen bonds, which are further linked into chains or sheets by pi-pi stacking interactions. This structural information is crucial for understanding the chemical behavior and potential applications of these compounds in materials science and pharmaceuticals (Trilleras et al., 2009).

Synthetic Pathways and Derivatives Research has also explored synthetic pathways for creating derivatives of pyrimidine-diones, providing insights into chemical reactions and potential for creating novel compounds. For example, alkyl- or aryl- derivatives have been synthesized through multi-step processes, showcasing the versatility of these compounds in organic synthesis and the potential for generating a wide range of molecular entities for further study (Šimo et al., 1995).

Chemical Properties and Reactions The chemical properties and reactions of mesoionic and pyrimidine-dione derivatives have been a subject of study, revealing their reactivity and potential applications in creating more complex molecular structures. This research contributes to a deeper understanding of the chemistry of these compounds and their potential uses in developing new materials or drugs (Coburn & Taylor, 1982).

Catalysis and Green Chemistry Innovations in catalysis and green chemistry involving pyrimidine-diones have been reported, where efficient synthesis methods under environmentally friendly conditions are developed. For instance, novel multicomponent synthesis methods catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica have been utilized for the synthesis of pyridine-pyrimidines, highlighting the role of these compounds in promoting sustainable chemical processes (Rahmani et al., 2018).

Pharmacological Potential Research into derivatives of pyrimido[2,1-f]purine-2,4-dione has revealed significant pharmacological potential, particularly in the context of receptor ligand interactions. Such studies provide foundational knowledge for the development of new therapeutic agents, highlighting the biological relevance of these compounds (Jurczyk et al., 2004).

properties

IUPAC Name

1,7-dimethyl-9-(2-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-13(2)10-26-19(27)17-18(23(5)21(26)28)22-20-24(11-14(3)12-25(17)20)16-9-7-6-8-15(16)4/h6-9,14H,1,10-12H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTPWEATMVHOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=C)C)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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